molecular formula C23H17ClN6O3S B5504385 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B5504385
M. Wt: 492.9 g/mol
InChI Key: UCHOSWYDVXEWMZ-AFUMVMLFSA-N
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Description

This compound belongs to the class of 1,2,4-triazole-based acetohydrazides, characterized by a triazole core substituted with a 4-chlorophenyl group at position 5 and a phenyl group at position 2. The sulfur atom at position 3 links the triazole moiety to an acetohydrazide chain, which is further functionalized with an (E)-3-nitrobenzylidene group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in antimicrobial or anti-inflammatory applications .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN6O3S/c24-18-11-9-17(10-12-18)22-27-28-23(29(22)19-6-2-1-3-7-19)34-15-21(31)26-25-14-16-5-4-8-20(13-16)30(32)33/h1-14H,15H2,(H,26,31)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHOSWYDVXEWMZ-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the reaction of 4-chlorophenylhydrazine with phenyl isothiocyanate, followed by cyclization.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a suitable thiol reagent.

    Condensation with Acetohydrazide: The final step involves the condensation of the sulfanyl-triazole intermediate with 3-nitrobenzaldehyde in the presence of acetohydrazide under reflux conditions.

Chemical Reactions Analysis

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and nitrophenyl groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The triazole ring’s substituents significantly influence physicochemical and biological properties. The following analogs highlight key structural differences:

Compound Name Substituents (Triazole Position 4, 5) Hydrazide Chain Modification Key Properties/Activities Reference
Target Compound 4-Ph, 5-(4-Cl-Ph) (E)-3-Nitrobenzylidene Hypothesized enhanced electron-withdrawing effects due to nitro group; potential bioactivity This work
2-{[5-(4-Cl-Ph)-4-Ph-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide 4-Ph, 5-(4-Cl-Ph) (E)-2-Ethoxybenzylidene Reduced electron withdrawal compared to nitro; improved solubility due to ethoxy group
N′-[(E)-(3-Allyl-2-hydroxyphenyl)methylene]-2-[(4-ethyl-5-Ph-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide 4-Et, 5-Ph (E)-3-Allyl-2-hydroxybenzylidene Enhanced hydrogen bonding via hydroxyl group; potential anti-inflammatory activity
ZE-4b (N-[{(2-Ph)methylidene]-2-(4-Et-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide) 4-Et, 5-(pyridin-2-yl) (E)-2-Phenylmethylidene Increased π-π stacking potential from pyridine; possible CNS activity

Key Observations :

  • Electron-Withdrawing vs. In contrast, the ethoxy group in ’s analog improves solubility but reduces metabolic stability .
  • Steric Effects : The 4-ethyl substitution in ’s compound reduces steric hindrance compared to the 4-phenyl group in the target compound, possibly favoring enzyme binding .

Structural and Electronic Analysis

Crystallographic Insights

The 3-nitro group in the target compound may further distort this geometry, affecting packing efficiency.

Spectroscopic Trends
  • NMR : The (E)-configuration of the hydrazide chain is confirmed by a singlet at δ 8.2–8.5 ppm for the imine proton, consistent with ’s triazole derivatives .
  • IR: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) differentiate the target compound from analogs lacking nitro groups .

Q & A

Q. Q1. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization involves multi-step reactions with strict control of temperature (60–80°C), pH (neutral to slightly acidic), and solvent selection. Dimethyl sulfoxide (DMSO) enhances solubility and reaction efficiency during triazole ring formation . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) is critical to isolate the pure product . Monitoring with thin-layer chromatography (TLC) ensures reaction progression .

Q. Q2. What analytical techniques are essential for confirming the molecular structure of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while Infrared (IR) spectroscopy confirms functional groups like hydrazide (–NH–N=C) and sulfanyl (–S–) . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns . For crystallographic confirmation, X-ray diffraction resolves 3D conformation and hydrogen-bonding networks .

Q. Q3. What in vitro assays are recommended for preliminary evaluation of its biological activity?

Methodological Answer: Standard assays include:

  • Antimicrobial Activity: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Anticancer Potential: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .
  • Enzyme Inhibition: Spectrophotometric analysis of acetylcholinesterase (AChE) or cyclooxygenase (COX) inhibition . Computational docking (AutoDock Vina) predicts binding affinities to molecular targets .

Advanced Research Questions

Q. Q4. How can researchers reconcile discrepancies in bioactivity data between this compound and its structural analogs?

Methodological Answer: Contradictions arise from substituent effects. For example:

  • Electron-withdrawing groups (e.g., –NO₂ in the 3-nitrophenyl moiety) enhance electrophilicity and receptor binding compared to –OCH₃ analogs .
  • Steric hindrance from bulky groups (e.g., tert-butyl) may reduce solubility and bioavailability .
    Systematic structure-activity relationship (SAR) studies using isosteric replacements and molecular dynamics simulations can clarify these effects .

Q. Q5. What strategies are effective for modifying substituents to enhance solubility without compromising bioactivity?

Methodological Answer:

  • Polar substituents: Introduce –OH or –NH₂ groups to improve aqueous solubility (e.g., replacing 4-chlorophenyl with 4-hydroxyphenyl) .
  • Prodrug approaches: Conjugate with PEG or glucuronic acid to increase hydrophilicity .
  • Co-crystallization: Use co-formers like citric acid to enhance dissolution rates . Validate changes via LogP measurements and pharmacokinetic assays (Caco-2 permeability) .

Q. Q6. What advanced techniques elucidate the mechanism of action for its observed anticancer activity?

Methodological Answer:

  • Transcriptomics: RNA sequencing identifies differentially expressed genes in treated cancer cells .
  • Proteomics: SILAC labeling quantifies protein expression changes, focusing on apoptosis regulators (e.g., Bcl-2, caspase-3) .
  • In vivo models: Xenograft studies in nude mice validate efficacy and toxicity .
  • Crystallography: Resolve ligand-target complexes (e.g., tubulin or topoisomerase II) to map binding sites .

Q. Q7. How can researchers troubleshoot low yields during the final hydrazide coupling step?

Methodological Answer: Low yields often result from:

  • Side reactions: Competing imine formation or oxidation. Use inert atmospheres (N₂/Ar) and reducing agents (NaBH₄) .
  • Solvent incompatibility: Switch to aprotic solvents (DMF, THF) to stabilize intermediates .
  • Catalyst optimization: Employ Lewis acids (ZnCl₂) or coupling agents (EDC/HOBt) . Monitor intermediates via LC-MS .

Q. Q8. What computational models predict its physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates electronic properties (HOMO/LUMO) and charge distribution .
  • Molecular Dynamics (MD): Simulates solvation behavior in aqueous/organic phases .
  • QSAR Models: Correlate substituent descriptors (Hammett σ, π parameters) with experimental LogD or pKa .

Q. Q9. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal stability: Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C typical for triazoles) .
  • Photostability: UV-vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) detects degradation .
  • pH sensitivity: Incubate in buffers (pH 1–13) and analyze via HPLC for hydrolysis products .

Comparative and Mechanistic Questions

Q. Q10. How does the 3-nitrophenyl group influence bioactivity compared to halogenated analogs?

Methodological Answer: The –NO₂ group enhances electron-deficient character, improving interactions with nucleophilic residues (e.g., cysteine thiols in enzymes) . In contrast, –Cl or –Br substituents prioritize hydrophobic interactions. Comparative studies show 3-nitrophenyl derivatives exhibit 2–3x higher COX-2 inhibition than 4-chlorophenyl analogs .

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